molecular formula C10H16O B1173323 Potassium isocitrate, monobasic CAS No. 13167-87-8

Potassium isocitrate, monobasic

Cat. No.: B1173323
CAS No.: 13167-87-8
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Description

Ubiquity and Significance of Isocitrate as a Metabolite

Isocitrate is a fundamental intermediate in the cellular metabolism of nearly all living organisms, from bacteria to humans. numberanalytics.comfiveable.me It is an organic compound and a structural isomer of citrate (B86180), differing in the placement of a hydroxyl group. numberanalytics.com This seemingly minor structural difference is crucial for its biological activity. The significance of isocitrate lies in its central position within the citric acid cycle (also known as the Krebs cycle or tricarboxylic acid cycle), a series of chemical reactions that are at the heart of cellular energy production. numberanalytics.comnumberanalytics.com This cycle is the final common pathway for the oxidation of carbohydrates, fats, and proteins. numberanalytics.com The conversion of citrate to isocitrate is a critical step that prepares the molecule for the subsequent oxidative decarboxylation reactions that release energy. wikipedia.orgebi.ac.uk

Overview of Isocitrate's Central Role in Intermediary Metabolism

Intermediary metabolism encompasses all the reactions within a cell that are concerned with storing and generating metabolic energy and the synthesis of low-molecular-weight compounds. nih.govyoutube.com Isocitrate's role in this intricate network is multifaceted and pivotal.

The Citric Acid Cycle:

Within the mitochondrial matrix, isocitrate is formed from citrate in a reaction catalyzed by the enzyme aconitase. wikipedia.orgebi.ac.uk This isomerization is a reversible reaction that proceeds via an intermediate called cis-aconitate. wikipedia.orgqmul.ac.uk The equilibrium of this reaction favors citrate, but the subsequent rapid consumption of isocitrate pulls the reaction forward. qmul.ac.ukcreative-enzymes.com

Once formed, isocitrate is the substrate for the enzyme isocitrate dehydrogenase (IDH). uwec.eduwikipedia.org This enzyme catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate, a key regulatory step in the citric acid cycle. numberanalytics.comuwec.eduproteopedia.org This reaction is significant for two main reasons: it is one of the first irreversible steps in the cycle, making it a crucial point of regulation, and it generates the first molecule of NADH and carbon dioxide in the cycle. numberanalytics.comwikipedia.org NADH is a vital electron carrier that will subsequently donate its electrons to the electron transport chain to produce a large amount of ATP, the cell's primary energy currency. numberanalytics.comnumberanalytics.com

There are different isoforms of isocitrate dehydrogenase. In the mitochondria, the NAD⁺-dependent IDH3 is the primary enzyme in the citric acid cycle. wikipedia.org In the cytosol and mitochondria, NADP⁺-dependent isoforms (IDH1 and IDH2) also catalyze the same reaction, producing NADPH, which is essential for antioxidant defense and biosynthetic reactions. wikipedia.orgnih.gov

The Glyoxylate (B1226380) Cycle:

In organisms that can utilize fatty acids for gluconeogenesis, isocitrate plays a crucial role in the glyoxylate cycle. This cycle bypasses the decarboxylation steps of the citric acid cycle. wikipedia.orgnih.gov The enzyme isocitrate lyase cleaves isocitrate into succinate (B1194679) and glyoxylate. wikipedia.orgebi.ac.uk Succinate can then enter the citric acid cycle to be converted to malate (B86768) and eventually glucose, while glyoxylate can be combined with acetyl-CoA to form malate, which also contributes to gluconeogenesis. wikipedia.orgnih.gov This pathway is vital for the germination of seeds, where stored oils are the primary energy source. wikipedia.org

Regulation and Other Roles:

The metabolism of citrate and isocitrate is tightly regulated and interconnected with various other metabolic pathways. nih.gov For example, the export of citrate and isocitrate from the mitochondria to the cytosol via the mitochondrial citrate/isocitrate carrier is an important step for processes like fatty acid synthesis. nih.gov Additionally, intermediates of the citric acid cycle, including isocitrate-derived α-ketoglutarate, are precursors for the synthesis of amino acids and other important biomolecules. mdpi.com

Potassium Isocitrate as a Research Reagent and Substrate in Biochemical Investigations

In the laboratory, the monobasic potassium salt of D-isocitrate, also referred to as (+)-Potassium Ds-threo-isocitrate monobasic, is a widely used biochemical reagent. medchemexpress.comsigmaaldrich.com Its primary application is as a substrate for studying the activity of enzymes that metabolize isocitrate, most notably isocitrate dehydrogenase. medchemexpress.comsigmaaldrich.com By providing a stable and soluble source of the specific stereoisomer of isocitrate that is biologically active, researchers can perform kinetic assays and characterize the properties of these crucial enzymes. acs.orgableweb.org

The use of potassium isocitrate is essential for a variety of research applications, including:

Enzyme Kinetics: Determining the Michaelis-Menten constants (Km and Vmax) of isocitrate dehydrogenase and isocitrate lyase. nih.gov

Inhibitor Screening: Testing the efficacy of potential inhibitors of these enzymes, which is relevant for drug development, particularly in the context of infectious diseases and cancer. plos.org

Metabolic Flux Analysis: Tracing the fate of isocitrate in different metabolic pathways under various conditions.

Structural Biology: Used in co-crystallization studies to understand the three-dimensional structure of enzymes and their active sites. acs.org

Commercial assay kits for the determination of D-isocitric acid often include potassium isocitrate as a standard for calibration. These kits are used in various fields, from food science to analyze the content of fruit juices to clinical research investigating metabolic disorders. mdpi.com

Properties

CAS No.

13167-87-8

Molecular Formula

C10H16O

Origin of Product

United States

Isocitrate Metabolism and Associated Biochemical Pathways

Tricarboxylic Acid (TCA) Cycle Integration of Isocitrate

The Tricarboxylic Acid (TCA) cycle, also known as the Krebs cycle, is a primary metabolic pathway for the oxidation of carbohydrates, fats, and proteins to generate chemical energy. nih.gov Within this cycle, isocitrate serves as a key six-carbon intermediate.

Isocitrate's primary role in the TCA cycle is to serve as the substrate for the first of two oxidative decarboxylation reactions. youtube.com In this step, catalyzed by the enzyme isocitrate dehydrogenase, isocitrate is converted to the five-carbon molecule α-ketoglutarate (also known as 2-oxoglutarate). byjus.comyoutube.com This reaction is a pivotal energy-yielding step, involving both oxidation and the release of a carbon dioxide (CO₂) molecule.

The process begins with the oxidation of the hydroxyl group of isocitrate to a keto group, forming an unstable intermediate called oxalosuccinate. youtube.com This is immediately followed by decarboxylation, where a carboxyl group is removed as CO₂. youtube.com Concurrently, the oxidation of isocitrate is coupled with the reduction of an electron carrier, typically NAD⁺ (nicotinamide adenine (B156593) dinucleotide), to form NADH. byjus.com The NADH produced is a high-energy molecule that subsequently donates its electrons to the electron transport chain to generate ATP. youtube.com This conversion from a six-carbon molecule (isocitrate) to a five-carbon molecule (α-ketoglutarate) is a crucial, irreversible step in the forward progression of the TCA cycle. youtube.comyoutube.com

Before isocitrate can be decarboxylated, it must first be formed from its isomer, citrate (B86180). This isomerization is catalyzed by the enzyme aconitase (also called aconitate hydratase). byjus.comwikipedia.org Aconitase facilitates a stereospecific isomerization, which repositions the hydroxyl (-OH) group of citrate. chegg.com

The reaction proceeds via a two-step mechanism involving a dehydration followed by a hydration, with an enzyme-bound intermediate called cis-aconitate. wikipedia.orgnih.gov First, aconitase removes a water molecule from citrate to form the double-bonded cis-aconitate. wikipedia.org The enzyme then adds the water molecule back in a different orientation to form isocitrate. wikipedia.org This repositioning of the hydroxyl group is critical because the tertiary alcohol in citrate cannot be easily oxidized, whereas the secondary alcohol in isocitrate can be readily oxidized in the subsequent step of the TCA cycle. youtube.com The reaction is reversible, but the forward reaction is driven by the rapid consumption of isocitrate by the next enzyme in the pathway, isocitrate dehydrogenase. wikipedia.org

The rate of this reaction is highly sensitive to the energy status of the cell. High levels of ATP and NADH, which signal that the cell has abundant energy, act as allosteric inhibitors of isocitrate dehydrogenase. wikipedia.org Conversely, high concentrations of ADP, which indicate a need for energy, act as an allosteric activator, increasing the enzyme's affinity for its substrate, isocitrate. nih.gov Calcium ions (Ca²⁺) also serve as an important activator of the enzyme, linking its activity to cellular signaling events that demand increased energy production. nih.govwikipedia.org This intricate regulation ensures that the flow of metabolites through the TCA cycle is precisely matched to the cell's metabolic requirements.

Under certain conditions, such as hypoxia (low oxygen), the flux can even reverse. In a process known as reductive carboxylation, α-ketoglutarate can be converted back to isocitrate, a reaction catalyzed by IDH1 and IDH2 isoforms, which use NADP⁺/NADPH. nih.govresearchgate.net This reverse flux is important for producing citrate, which can then be used for lipid synthesis, a critical process for rapidly proliferating cells. nih.govresearchgate.net

The concentration of isocitrate itself plays a role in regulating metabolic flux. As the substrate for isocitrate dehydrogenase, its availability directly influences the rate of α-ketoglutarate formation. nih.gov When upstream processes produce citrate and subsequently isocitrate at a high rate, the increased substrate concentration helps to drive the forward reaction.

Furthermore, isocitrate acts as an allosteric regulator of other enzymes. It can stimulate the activity of isocitrate dehydrogenase kinase/phosphatase, a bifunctional enzyme that controls the activity of isocitrate dehydrogenase through phosphorylation. nih.gov In some organisms, isocitrate is a key signal molecule at the branch point between the TCA cycle and the glyoxylate (B1226380) cycle, helping to direct the metabolic flow based on the cell's needs for energy versus biosynthetic precursors. slideshare.netyoutube.com

Glyoxylate Cycle: Isocitrate as a Branch Point Metabolite

In plants, bacteria, and fungi, isocitrate stands at a critical metabolic fork, connecting the TCA cycle with the glyoxylate cycle. youtube.commdpi.com This alternative pathway, often called the glyoxylate bypass, allows these organisms to synthesize carbohydrates from two-carbon compounds like acetate (B1210297), which is not possible for animals. wikipedia.orgnih.gov

The glyoxylate cycle bypasses the two CO₂-releasing decarboxylation steps of the TCA cycle. nih.gov The key enzyme that initiates this bypass is isocitrate lyase (ICL). wikipedia.orglookformedical.com ICL competes with the TCA cycle's isocitrate dehydrogenase for their common substrate, isocitrate. nih.gov

Isocitrate lyase catalyzes the cleavage of isocitrate into two smaller molecules: the four-carbon compound succinate (B1194679) and the two-carbon compound glyoxylate. wikipedia.orgebi.ac.uk

Succinate can then re-enter the TCA cycle downstream to be converted into malate (B86768) and oxaloacetate, which are precursors for gluconeogenesis (the synthesis of glucose). slideshare.net

Glyoxylate can condense with another molecule of acetyl-CoA (catalyzed by malate synthase, the second unique enzyme of this cycle) to form malate, further replenishing the cycle's intermediates. mdpi.com

The partitioning of isocitrate between isocitrate dehydrogenase (TCA cycle) and isocitrate lyase (glyoxylate cycle) is tightly regulated. nih.gov When cells are growing on acetate or fatty acids, isocitrate dehydrogenase is often inactivated (for example, by phosphorylation), which shunts isocitrate toward isocitrate lyase and the glyoxylate cycle. slideshare.netnih.gov This allows for the net conversion of fats into carbohydrates, a process vital for germinating seeds that rely on stored oils for energy and growth. youtube.comwikipedia.org

Data Tables

Table 1: Key Enzymes in Isocitrate Metabolism

EnzymePathwaySubstrate(s)Product(s)Cofactor(s)
Aconitase TCA CycleCitrateIsocitrate (via cis-aconitate)Fe-S cluster
Isocitrate Dehydrogenase TCA CycleIsocitrate, NAD⁺α-Ketoglutarate, NADH, H⁺, CO₂Mg²⁺ or Mn²⁺, ADP (activator)
Isocitrate Lyase (ICL) Glyoxylate CycleIsocitrateSuccinate, GlyoxylateMg²⁺

Table 2: Regulation of the Isocitrate to α-Ketoglutarate Step

Regulatory MoleculeEffect on Isocitrate DehydrogenaseCellular Condition Signaled
ATP Allosteric InhibitorHigh Energy Charge
NADH Allosteric InhibitorHigh Energy Charge / Reductive State
ADP Allosteric ActivatorLow Energy Charge
Calcium (Ca²⁺) Allosteric ActivatorIncreased Demand for Energy

Interplay between Glyoxylate Cycle and TCA Cycle Flux

The glyoxylate cycle is an anabolic pathway that serves as a variation of the TCA cycle. wikipedia.orgnih.gov It is prominent in plants, bacteria, protists, and fungi. wikipedia.org This cycle facilitates the use of two-carbon compounds, like acetate, for the synthesis of carbohydrates when simple sugars are unavailable. wikipedia.org The initial steps of the glyoxylate cycle are identical to the TCA cycle, leading to the formation of isocitrate. wikipedia.org However, the glyoxylate cycle bypasses the two decarboxylation steps of the TCA cycle, thereby conserving carbon atoms for gluconeogenesis. nih.govnumberanalytics.com

The key regulatory point between these two cycles is the enzyme isocitrate dehydrogenase (IDH). researchgate.net When IDH is active, isocitrate is directed into the TCA cycle for energy production. byjus.comonlinesciencenotes.com Conversely, when IDH is inactivated, typically through phosphorylation, isocitrate is channeled into the glyoxylate cycle. onlinesciencenotes.comebi.ac.uk This partitioning is crucial for organisms that rely on acetate or fatty acids as their primary carbon source, allowing for the net conversion of acetyl-CoA to succinate and other biosynthetic precursors. onlinesciencenotes.comnih.gov The glyoxylate cycle is essential for the growth of these organisms on C2 compounds as it replenishes the TCA cycle intermediates needed for biosynthesis. researchgate.net

EnzymeRole in Cycle InterplayEffect of Activity
Isocitrate Dehydrogenase (IDH) Directs isocitrate to the TCA cycle. byjus.comonlinesciencenotes.comWhen active, promotes energy production through the TCA cycle. byjus.comonlinesciencenotes.com
Isocitrate Lyase (ICL) Directs isocitrate to the glyoxylate cycle. nih.govWhen IDH is inactive, ICL cleaves isocitrate to glyoxylate and succinate, initiating the glyoxylate cycle for biosynthesis. nih.gov

Adaptations and Physiological Roles of the Glyoxylate Cycle in Diverse Organisms

The glyoxylate cycle demonstrates remarkable metabolic adaptability across different life forms.

Plants: In germinating seeds, the glyoxylate cycle is indispensable. It occurs in specialized peroxisomes called glyoxysomes and enables the conversion of stored lipids into carbohydrates, providing the necessary energy and carbon for the growing seedling before photosynthesis can begin. wikipedia.orginflibnet.ac.in

Bacteria: Many bacteria utilize the glyoxylate cycle to grow on fatty acids or acetate as the sole carbon source. nih.govinflibnet.ac.in This pathway is critical for the virulence of some pathogenic bacteria, such as Mycobacterium tuberculosis, allowing it to survive within the host where glucose may be limited. inflibnet.ac.inbiorxiv.org

Fungi: Similar to bacteria, fungi employ the glyoxylate cycle for growth on non-glucose carbon sources. nih.gov It plays a role in the pathogenesis of certain fungal species. researchgate.net

Nematodes: The glyoxylate cycle is active during the early embryonic stages of some nematodes. wikipedia.org

Animals: While generally considered absent in vertebrates, the detection of key glyoxylate cycle enzymes in some animal tissues has sparked debate about its potential presence and function. wikipedia.orgnih.gov

Reductive Carboxylation and Biosynthetic Pathways

Under certain cellular conditions, the typical oxidative direction of the TCA cycle can be reversed for isocitrate production.

Isocitrate Production via Reductive Carboxylation of α-Ketoglutarate

Isocitrate can be synthesized from α-ketoglutarate and CO2 through a process called reductive carboxylation. This reaction is the reverse of the oxidative decarboxylation step in the TCA cycle and is catalyzed by NADP+-dependent isocitrate dehydrogenases (IDH1 and IDH2). mdpi.comnih.gov This reversible reaction is particularly significant in cancer cells and under hypoxic conditions. mdpi.compnas.orgnih.gov

EnzymeLocationReactionCofactor
IDH1 Cytosol, Peroxisomesα-Ketoglutarate + CO2 + NADPH ↔ Isocitrate + NADP+NADPH
IDH2 Mitochondriaα-Ketoglutarate + CO2 + NADPH ↔ Isocitrate + NADP+NADPH

Contextual Significance in Hypoxic Metabolic Reprogramming

In hypoxic (low oxygen) environments, many proliferating cells exhibit a metabolic shift. Glucose-dependent citrate production is reduced, and cells become reliant on glutamine as a major carbon source. pnas.orgnih.gov Glutamine is converted to α-ketoglutarate, which is then reductively carboxylated by IDH2 to form isocitrate. pnas.orgnih.gov This pathway allows for the continued synthesis of citrate, which is crucial for cell growth and viability under hypoxic conditions. pnas.orgnih.gov This metabolic reprogramming is often associated with the activation of hypoxia-inducible factor 1 (HIF1). pnas.orgnih.gov The switch to reductive glutamine metabolism is influenced by an increase in the α-ketoglutarate to citrate ratio. nih.gov

Contribution of Isocitrate to Macromolecular Biosynthesis

The isocitrate produced via reductive carboxylation is a vital precursor for macromolecular synthesis. It is readily isomerized to citrate, which can then be exported to the cytosol. pnas.orgnih.gov In the cytosol, citrate is cleaved by ATP-citrate lyase to produce acetyl-CoA, a fundamental building block for the synthesis of fatty acids and cholesterol. pnas.org This pathway is a significant source of carbon for lipogenesis, especially in cancer cells and other rapidly proliferating cells. nih.gov The chemical modifications of macromolecules like proteins and RNA are essential for regulating their function and adapting to the cellular environment. preprints.org

Anaplerotic and Cataplerotic Connections involving Isocitrate

The TCA cycle is an amphibolic pathway, meaning it participates in both catabolism and anabolism. youtube.com To maintain the cycle's integrity, there must be a balance between reactions that replenish (anaplerotic) and reactions that deplete (cataplerotic) its intermediates. wikipedia.orgwikipedia.org

Cataplerosis: Isocitrate and other TCA cycle intermediates like α-ketoglutarate and oxaloacetate can be withdrawn from the cycle to serve as precursors for the biosynthesis of amino acids (e.g., glutamate (B1630785), aspartate) and other molecules. wikipedia.orgasm.org For instance, α-ketoglutarate is a direct precursor for the synthesis of glutamate, proline, and arginine. wikipedia.org This removal of intermediates from the cycle is termed cataplerosis. wikipedia.org

Anaplerosis: To compensate for this loss, anaplerotic reactions replenish the pool of TCA cycle intermediates. wikipedia.org While isocitrate itself is not directly formed in a primary anaplerotic reaction, its levels are intrinsically linked to the concentrations of other intermediates. The carboxylation of pyruvate (B1213749) to oxaloacetate is a major anaplerotic reaction that sustains the cycle. wikipedia.orgnih.gov Glutamine conversion to α-ketoglutarate is another key anaplerotic pathway, particularly in rapidly dividing cells. nih.gov

The balance between anaplerosis and cataplerosis involving the isocitrate node is critical for maintaining cellular homeostasis, ensuring that the demands for both energy production and biosynthesis are met. wikipedia.org

Linkages to Amino Acid Synthesis and Nitrogen Metabolism

The metabolism of isocitrate provides a critical link between carbohydrate catabolism and the synthesis of amino acids, the building blocks of proteins. This connection is primarily established through the activity of the enzyme isocitrate dehydrogenase (IDH), which catalyzes the oxidative decarboxylation of isocitrate to produce α-ketoglutarate (also known as 2-oxoglutarate). wikipedia.orgbyjus.comnih.gov

Key Research Findings:

Precursor for Amino Acids : α-ketoglutarate serves as a direct carbon skeleton for the synthesis of the amino acid glutamate. asm.orgoup.com From glutamate, a variety of other amino acids can be produced via transamination reactions, where an amino group is transferred from glutamate to another keto acid. wikipedia.orgnih.gov For instance, oxaloacetate and pyruvate can be converted to aspartate and alanine, respectively, using glutamate as the amino donor. nih.govyoutube.com The carbon skeletons of several non-essential amino acids, including glutamine, proline, and arginine, are derived from the citric acid cycle intermediate α-ketoglutarate. wikipedia.org

Nitrogen Assimilation : The conversion of isocitrate to α-ketoglutarate is fundamentally tied to nitrogen metabolism. In many organisms, including plants and bacteria, α-ketoglutarate is essential for assimilating ammonium (B1175870). nih.govoup.com It combines with an ammonium ion to form glutamate in a reaction that incorporates inorganic nitrogen into an organic molecule, a crucial step for all subsequent nitrogen-containing compound synthesis. nih.govoup.com

Coordinated Regulation : Research in rice has shown that the expression of genes for mitochondrial NAD-dependent isocitrate dehydrogenase (IDH) is induced in coordination with the NADH-dependent glutamate synthase (NADH-GOGAT) gene when roots are supplied with ammonium. oup.com This coordinated genetic response highlights the tight metabolic coupling between the provision of carbon skeletons from isocitrate and their use in nitrogen assimilation. nih.govoup.com In the cyanobacterium Nostoc muscorum, modulation of IDH activity was shown to directly affect both carbon and nitrogen fixation, reinforcing the enzyme's central role in linking these two fundamental metabolic processes. nih.gov

Role in Lipid Biosynthesis and Fatty Acid Production

While fatty acid synthesis occurs in the cytosol, its primary building block, acetyl-CoA, is generated within the mitochondria. youtube.comnih.gov Isocitrate metabolism is central to overcoming this compartmentalization and providing the necessary substrates for lipid production.

Key Research Findings:

The Citrate Shuttle : Acetyl-CoA cannot directly cross the inner mitochondrial membrane to reach the cytosol. youtube.comwikipedia.org Instead, it condenses with oxaloacetate in the mitochondria to form citrate. wikipedia.org This citrate is then transported into the cytosol via the tricarboxylate transporter. nih.govwikipedia.org Once in the cytosol, the enzyme ATP citrate lyase cleaves citrate to regenerate acetyl-CoA and oxaloacetate, making acetyl-CoA available for fatty acid synthesis. nih.govnih.govwikipedia.org When cellular energy levels are high, elevated concentrations of ATP act as an allosteric inhibitor of mitochondrial isocitrate dehydrogenase. youtube.comyoutube.com This inhibition leads to an accumulation of the enzyme's substrate, isocitrate, and its isomer, citrate, which then get exported to the cytosol, effectively channeling carbon from the citric acid cycle into fatty acid production. youtube.comyoutube.com

Source of Reducing Power (NADPH) : The synthesis of fatty acids is a reductive process that requires a substantial supply of NADPH. nih.govnih.gov Cytosolic NADP+-dependent isocitrate dehydrogenase (IDH1) plays a crucial role as a major producer of this cytosolic NADPH. nih.govyoutube.comnih.gov This enzyme catalyzes the conversion of isocitrate to α-ketoglutarate, concurrently reducing NADP+ to NADPH. youtube.com Studies involving transgenic mice have demonstrated that overexpression of cytosolic IDH leads to conditions like fatty liver and obesity, strongly indicating that this enzyme is a major supplier of the NADPH required for fat and cholesterol synthesis. nih.gov

Regulation of Cellular Redox Balance through Isocitrate Metabolism

Cellular life requires a delicate balance between the production of reactive oxygen species (ROS) and their elimination by antioxidant systems. nih.govnih.gov Isocitrate metabolism is a cornerstone of this defense system by providing the essential reducing equivalent, NADPH, which fuels the primary antioxidant networks.

Key Research Findings:

NADPH Production for Antioxidant Defense : Both the cytosolic (IDH1) and mitochondrial (IDH2) isoforms of NADP+-dependent isocitrate dehydrogenase are significant sources of NADPH. nih.govnih.govnih.gov This NADPH is not primarily used for energy production but is essential for maintaining cellular redox homeostasis. nih.govresearchgate.net

Regeneration of Glutathione (B108866) and Thioredoxin : The NADPH generated by IDH1 and IDH2 is critical for the function of major antioxidant systems. nih.govnih.gov It is the required cofactor for glutathione reductase, an enzyme that regenerates reduced glutathione (GSH) from its oxidized state (GSSG). nih.govnih.gov GSH is a primary scavenger of ROS. Similarly, the thioredoxin system, another key antioxidant pathway, depends on NADPH to reduce oxidized thioredoxin. nih.gov

Protection Against Oxidative Damage : The importance of isocitrate metabolism in redox control is demonstrated by studies where IDH levels are manipulated. Research has shown that the mitochondrial NADP+-dependent isocitrate dehydrogenase is induced by ROS. nih.govresearchgate.net The overexpression of this enzyme protected cells from ROS-induced damage, whereas its decreased expression led to a significant increase in ROS generation, lipid peroxidation, and DNA fragmentation. nih.govresearchgate.net This protective effect is attributed to the increased availability of NADPH for the regeneration of mitochondrial glutathione. nih.govresearchgate.net These findings establish mitochondrial NADP+-dependent isocitrate dehydrogenase as a key player in cellular defense against oxidative stress. nih.gov

Table of Compounds

Enzymology of Isocitrate Dehydrogenase Idh

Isozyme Characterization and Subcellular Compartmentalization

The different IDH isozymes are localized to distinct subcellular compartments, reflecting their specific metabolic roles. Eukaryotic cells contain at least three primary isoforms: two in the mitochondria and one primarily in the cytoplasm and peroxisomes. nih.govebi.ac.uk

Cytosolic NADP⁺-Dependent Isocitrate Dehydrogenase (IDH1)

IDH1 is an NADP⁺-dependent enzyme that functions as a homodimer. wikipedia.org While predominantly located in the cytoplasm, it is also found in peroxisomes. frontiersin.orgconicet.gov.ar In the cytoplasm, IDH1 is a major contributor to the production of NADPH, which is essential for various biosynthetic processes, including fatty acid and cholesterol synthesis. nih.gov It also plays a role in glucose sensing and lipid metabolism. nih.gov The enzyme catalyzes the reversible oxidative decarboxylation of isocitrate to α-ketoglutarate, but under certain conditions, such as hypoxia, it can catalyze the reverse reaction—reductive carboxylation of α-ketoglutarate to isocitrate. nih.gov

Mitochondrial NADP⁺-Dependent Isocitrate Dehydrogenase (IDH2)

Similar to IDH1, IDH2 is an NADP⁺-dependent homodimer, but it is located exclusively within the mitochondrial matrix. nih.govwikipedia.org The primary role of IDH2 is to generate a pool of NADPH within the mitochondria. nih.govatlasgeneticsoncology.org This mitochondrial NADPH is crucial for the regeneration of reduced glutathione (B108866) and thioredoxin, which are vital components of the antioxidant defense system that protects mitochondria from oxidative damage. nih.govatlasgeneticsoncology.org IDH2 is also involved in the regulation of oxidative respiration and plays a role in maintaining mitochondrial homeostasis. nih.gov

Mitochondrial NAD⁺-Dependent Isocitrate Dehydrogenase (IDH3)

IDH3 is unique among the isoforms as it is strictly NAD⁺-dependent and is found only in the mitochondrial matrix. nih.govjensenlab.org It functions as a key component of the tricarboxylic acid (TCA) cycle, catalyzing the irreversible conversion of isocitrate to α-ketoglutarate and producing NADH. wikipedia.orgnih.gov Unlike the dimeric NADP⁺-dependent isozymes, IDH3 has a more complex structure, existing as a hetero-octamer composed of two α subunits, one β subunit, and one γ subunit (α2βγ) that form a functional unit. nih.govnih.gov Its activity is allosterically regulated; it is activated by ADP and inhibited by ATP and NADH, linking its function directly to the energy status of the cell. nih.govwikipedia.org

Isocitrate Dehydrogenases with Dual Coenzyme Specificity

While most IDH enzymes exhibit strict specificity for either NAD⁺ or NADP⁺, some isoforms, particularly in bacteria, demonstrate dual coenzyme specificity. nih.govnih.gov For instance, the IDH from the marine bacterium Umbonibacter marinipuiceus (UmIDH) is a homodimer that can utilize both NAD⁺ and NADP⁺, although it shows a slight preference for NADP⁺. nih.govmdpi.com Similarly, the IDH from the methylotroph Methylobacillus flagellatus (MfIDH) is a homodimeric enzyme with true dual coenzyme specificity, capable of effectively using both cofactors. plos.orgnih.gov These enzymes provide metabolic flexibility, allowing the organism to generate either NADH for energy production or NADPH for biosynthetic and antioxidant activities depending on the cellular needs. plos.org

Kinetic Mechanisms and Catalytic Properties

The catalytic mechanism of IDH involves the binding of isocitrate and a divalent metal ion, typically Mn²⁺ or Mg²⁺, which is required for activity. wikipedia.orgwikipedia.org The reaction proceeds through a sequential mechanism where the coenzyme (NADP⁺ or NAD⁺) binds first, followed by isocitrate, to form a ternary complex before the chemical conversion to products occurs. nih.gov

Enzyme-Substrate Interactions and Apparent Michaelis Constants (Kₘ)

The affinity of the different IDH isozymes for their substrates—isocitrate and the respective coenzyme—can be quantified by the Michaelis constant (Kₘ). A lower Kₘ value indicates a higher affinity of the enzyme for its substrate. The Kₘ values vary among the different isoforms and across species, reflecting their adaptation to specific metabolic contexts.

For human IDH1, apparent Kₘ values for NADP⁺ and isocitrate have been reported to be 9.8 µM and 43 µM, respectively. nih.gov In contrast, the mitochondrial NADP⁺-dependent IDH2 generally exhibits a very high affinity for isocitrate, with a Kₘ value around 1 µM. nih.gov The mitochondrial NAD⁺-dependent IDH3 has a much higher Kₘ for isocitrate, in the millimolar range (1-2 mM), which is significantly lowered in the presence of the allosteric activator ADP. nih.gov

Studies on enzymes with dual specificity, such as that from M. flagellatus, show Kₘ values for DL-isocitrate of 9.0 µM with NAD⁺ and 8.0 µM with NADP⁺. plos.orgnih.gov The Kₘ values for the coenzymes themselves were 113 µM for NAD⁺ and 184 µM for NADP⁺. plos.orgnih.gov Another dual-coenzyme IDH from U. marinipuiceus showed Kₘ values of 1800.0 µM for NAD⁺ and 1167.7 µM for NADP⁺. nih.gov

Table 1: Apparent Michaelis Constants (Kₘ) for Various Isocitrate Dehydrogenases

Enzyme (Source)SubstrateApparent Kₘ (µM)Reference
IDH1 (Human)NADP⁺9.8 nih.gov
Isocitrate43 nih.gov
IDH2 (Mouse, Mitochondrial)NADP⁺4.3 - 4.6 capes.gov.br
Isocitrate7.2 - 7.4 capes.gov.br
IDH3 (Human, Mitochondrial)NAD⁺~40 nih.gov
Isocitrate (without ADP)1000 - 2000 nih.gov
IDH with dual specificity (M. flagellatus)Isocitrate (with NAD⁺)9.0 nih.gov
Isocitrate (with NADP⁺)8.0 nih.gov
NAD⁺113 nih.gov
NADP⁺184 nih.gov
IDH with dual specificity (U. marinipuiceus)NAD⁺1800.0 nih.gov
NADP⁺1167.7 nih.gov

Reaction Mechanisms (e.g., Steady-State Random, Rapid-Equilibrium Random)

The kinetic mechanism of isocitrate dehydrogenase can vary depending on the specific enzyme and its source.

Initial steady-state kinetic analyses of the NADP-dependent IDH from Escherichia coli suggest that its forward reaction follows a steady-state random mechanism . nih.gov This implies that the binding of the two substrates, isocitrate and NADP+, is independent, and the rate of catalysis is faster than the rate of product release. nih.gov However, when this wild-type enzyme uses alternative substrates, the mechanism shifts to a rapid-equilibrium random model. nih.gov In this mechanism, the binding of one substrate is independent of the binding of the second, and the dissociation constants of substrates from the binary complex are similar to those from the Michaelis complex. nih.gov

Similarly, studies on homoisocitrate dehydrogenase from Saccharomyces cerevisiae also point to a steady-state random kinetic mechanism. nih.gov In contrast, when this enzyme acts on isocitrate (a slow substrate), the mechanism approximates a rapid-equilibrium random process, with random addition of NAD+ and isocitrate. nih.gov Product inhibition studies on the E. coli enzyme support the steady-state random mechanism for the forward reaction and suggest a random addition of α-ketoglutarate and NADPH for the reverse reaction. acs.org

Table 1: Kinetic Mechanisms of Isocitrate Dehydrogenase Variants

Enzyme Source Proposed Mechanism Condition
E. coli (wild-type) Steady-State Random Forward reaction with isocitrate/NADP+ nih.gov
E. coli (wild-type) Rapid-Equilibrium Random With alternative substrates (e.g., (2R)-malate) nih.gov
E. coli (mutant) Rapid-Equilibrium Random N/A nih.gov
S. cerevisiae (Homoisocitrate Dehydrogenase) Steady-State Random With homoisocitrate nih.gov
S. cerevisiae (Homoisocitrate Dehydrogenase) Rapid-Equilibrium Random With isocitrate nih.gov

Role of Divalent Cations (Mg²⁺, Mn²⁺) in Catalysis

Isocitrate dehydrogenase activity is dependent on the presence of divalent cations, with magnesium (Mg²⁺) and manganese (Mn²⁺) being the most significant. harvard.edu These cations are essential for catalysis. nih.govyoutube.com Kinetic studies indicate that the true substrate for the enzyme is often not free isocitrate, but rather a metal-isocitrate complex, such as Mg²⁺-isocitrate or Mn²⁺-isocitrate. nih.govnih.govresearchgate.net

The divalent cation plays a crucial role in the active site. In the E. coli IDH structure, the Mg²⁺ ion is coordinated to six oxygen ligands in a roughly octahedral arrangement. sci-hub.se This coordination helps to properly orient the isocitrate substrate and stabilize the negative charges during the reaction, particularly on the carboxylate groups and the carbonyl oxygen of the oxalosuccinate intermediate. youtube.com

Different IDH enzymes show varying preferences and kinetic parameters related to these cations.

For the NADP⁺-specific IDH from pea stems, the stability constants for Mg²⁺-isocitrate and Mn²⁺-isocitrate complexes were determined to be 0.85 mM⁻¹ and 1.25 mM⁻¹, respectively, at pH 7.4. nih.gov

Investigations into human IDH1 revealed that Mg²⁺/Mn²⁺ ions enhance substrate binding to both the wild-type and mutant forms of the enzyme. nih.govresearchgate.net The wild-type enzyme prefers the isocitrate-Mg²⁺ complex as its substrate. nih.govresearchgate.net

The activation of NAD⁺-linked IDH from rat heart mitochondria by Ca²⁺ is observed in the presence of MgCl₂. portlandpress.com

Influence of pH and Temperature on IDH Activity

The catalytic activity of isocitrate dehydrogenase is highly sensitive to changes in pH and temperature, with optimal conditions varying between enzymes from different organisms.

pH Influence: The pH-activity profile for IDH is typically bell-shaped.

For IDH from the thermoacidophilic archaeon Thermoplasma acidophilum, the optimal pH is around 7.5. A shift to pH 5.8 results in a threefold reduction in activity, though the enzyme remains highly stable at this lower pH. nih.gov

The NADP⁺-dependent IDH from the marine bacterium Umbonibacter marinipuiceus shows an optimum pH of approximately 8.5 with Mn²⁺ and 8.7 with Mg²⁺. nih.gov

E. coli IDH (EcICDH) exhibits maximum activity at a pH of 7.5, with activity gradually increasing from pH 6.0 and decreasing above the optimum. rsc.org

Temperature Influence: Temperature affects both the activity and stability of the enzyme.

T. acidophilum IDH (TaIDH) is highly thermostable, with an apparent melting temperature (Tm) of 82.2°C at pH 7.5, and its highest activity is observed at 70°C. nih.gov

The IDH from U. marinipuiceus has a maximal activity at 35°C with either Mn²⁺ or Mg²⁺. nih.gov

For E. coli IDH, activity increases with temperature, showing the highest activity at 45°C and a thermostability up to 50°C. rsc.org

Table 2: Optimal pH and Temperature for IDH from Various Sources

Enzyme Source Optimal pH Optimal Temperature (°C) Divalent Cation
Thermoplasma acidophilum ~7.5 nih.gov 70 nih.gov Not specified
Umbonibacter marinipuiceus ~8.5 nih.gov 35 nih.gov Mn²⁺ nih.gov
Umbonibacter marinipuiceus ~8.7 nih.gov 35 nih.gov Mg²⁺ nih.gov
E. coli 7.5 rsc.org 45 rsc.org Not specified

Sulfhydryl Groups and Active Site Involvement in Catalysis

Research has indicated the importance of sulfhydryl groups in the catalytic function of isocitrate dehydrogenase. nih.govacs.org Chemical modification studies using reagents like 5,5'-dithiobis(2-nitrobenzoic acid) and N-ethylmaleimide have been employed to investigate the role of these cysteine residues. nih.govnih.gov These studies suggest that certain sulfhydryl groups are located at or near the active site and are crucial for maintaining the enzyme's catalytic integrity. nih.govnih.gov

Regulatory Mechanisms and Allosteric Control of IDH Activity

The activity of IDH is finely tuned through allosteric regulation, where molecules bind to the enzyme at a site other than the active site, causing a conformational change that either enhances or inhibits its function. This regulation ensures that the rate of the TCA cycle is matched with the cell's energetic and biosynthetic needs.

Allosteric Inhibition by ATP, NADH, and NADPH

High-energy signals typically inhibit IDH activity, slowing down the TCA cycle when the cell has an abundance of energy.

ATP: Adenosine (B11128) triphosphate (ATP) acts as an allosteric inhibitor of NAD⁺-dependent IDH. harvard.edunih.govuca.edu High concentrations of ATP reduce the enzyme's activity. uca.edunih.gov For human NAD-IDH, ATP can inhibit the enzyme by binding to the NAD⁺ binding site of the active site, thereby preventing the coenzyme from binding. nih.gov

NADH and NADPH: The reduced coenzymes NADH and NADPH are potent inhibitors of IDH. harvard.edunih.gov NADH can inhibit NAD⁺-dependent IDH by directly displacing NAD⁺ from the active site. uca.edu Both NADH and NADPH serve as product inhibitors and are key negative allosteric effectors, signaling that the cell's reducing power is high. wikipedia.orgnih.gov

Allosteric Activation by ADP, NAD⁺, and Ca²⁺

Conversely, indicators of low energy status or increased metabolic demand activate IDH.

ADP: Adenosine diphosphate (B83284) (ADP) is a key allosteric activator of NAD⁺-dependent IDH. harvard.edunih.govuca.edu It stimulates the enzyme by enhancing its affinity for the substrate, isocitrate. uca.edu

NAD⁺: The oxidized coenzyme NAD⁺, being a substrate, stimulates the reaction through availability. wikipedia.org

Ca²⁺: Calcium ions (Ca²⁺) are a significant activator of mitochondrial NAD⁺-dependent IDH. harvard.edunih.gov In the presence of ADP, Ca²⁺ greatly lowers the apparent Km for isocitrate, thereby increasing the enzyme's activity at lower substrate concentrations. portlandpress.com For the enzyme from rat heart mitochondria, this activation by Ca²⁺ has a Km of approximately 1.2 µM, highlighting its sensitivity to physiological changes in mitochondrial calcium levels. portlandpress.comcore.ac.uk

Table 3: Allosteric Regulators of Isocitrate Dehydrogenase

Regulator Effect on IDH Activity Type of Regulation Target Enzyme(s)
ATP Inhibition harvard.edunih.gov Allosteric Inhibitor nih.gov NAD⁺-dependent IDH harvard.eduuca.edu
NADH Inhibition harvard.edunih.gov Allosteric/Product Inhibitor wikipedia.orguca.edu NAD⁺-dependent IDH nih.govuca.edu
NADPH Inhibition harvard.edunih.gov Allosteric/Product Inhibitor wikipedia.org NADP⁺-dependent IDH nih.gov
ADP Activation harvard.edunih.gov Allosteric Activator uca.edu NAD⁺-dependent IDH harvard.eduuca.edu
NAD⁺ Activation wikipedia.org Substrate NAD⁺-dependent IDH wikipedia.org
Ca²⁺ Activation harvard.edunih.gov Allosteric Activator portlandpress.com NAD⁺-dependent IDH harvard.eduportlandpress.com

Product Inhibition by α-Ketoglutarate and Citrate (B86180)

The catalytic activity of isocitrate dehydrogenase (IDH) is subject to regulation by its own products, a common mechanism for controlling metabolic pathways. numberanalytics.com This product inhibition ensures that the accumulation of downstream metabolites can signal to slow down the enzymatic reaction, preventing an unnecessary surplus. numberanalytics.comwikipedia.org

Specifically, IDH is inhibited by both α-ketoglutarate and NADH (or NADPH, depending on the isoform). wikipedia.orgnih.gov In the context of the citric acid cycle, where the primary products are α-ketoglutarate and NADH, their buildup signifies a high energy state within the cell, and thus a reduced need for further flux through the cycle. nih.gov Research on IDH from Acinetobacter calcoaceticus has shown that α-ketoglutarate acts as a competitive inhibitor with respect to the substrate, isocitrate. nih.gov This means that α-ketoglutarate directly competes with isocitrate for binding to the enzyme's active site.

Citrate, the substrate of the preceding enzymatic step in the citric acid cycle, can also influence IDH activity. While not a direct product, its accumulation can lead to feedback inhibition of citrate synthase, the enzyme that produces it. khanacademy.org Furthermore, some studies suggest that citrate can act as a positive allosteric effector for certain IDH isoforms, activating the enzyme. nih.gov This complex interplay of inhibition and activation by closely related metabolites highlights the fine-tuned regulation of this critical metabolic juncture.

The table below summarizes the inhibitory effects of these products on IDH activity.

InhibitorType of InhibitionMechanism
α-Ketoglutarate CompetitiveCompetes with isocitrate for binding to the active site. nih.gov
NADH/NADPH Product InhibitionAccumulation signals high energy status, reducing enzyme activity. wikipedia.orgnih.gov
ATP Allosteric InhibitionBinds to a site other than the active site, reducing enzyme affinity for its substrate. wikipedia.orgdoubtnut.com

Regulation through Protein Phosphorylation and Dephosphorylation

In certain organisms, particularly in bacteria like Escherichia coli, isocitrate dehydrogenase is regulated by a covalent modification mechanism involving phosphorylation and dephosphorylation. nih.govnih.gov This regulatory system allows for a rapid and reversible switch in enzyme activity in response to the availability of different carbon sources. nih.gov

The phosphorylation of IDH is catalyzed by a specific enzyme known as IDH kinase/phosphatase (IDHK/P). nih.govproteopedia.org This remarkable bifunctional enzyme can both add a phosphate (B84403) group to and remove it from a specific serine residue within the active site of IDH. nih.govnih.gov Phosphorylation of this serine residue (Ser113 in E. coli IDH) leads to the inactivation of the enzyme. nih.govnih.gov The inactivation is not due to a large-scale conformational change, but rather a localized electrostatic repulsion between the negatively charged phosphate group and the negatively charged substrate, isocitrate, which prevents the substrate from binding effectively. nih.govresearchgate.net

Conversely, the dephosphorylation of IDH by the phosphatase activity of IDHK/P restores the enzyme's catalytic function. nih.gov The switch between the kinase and phosphatase activities of IDHK/P is itself regulated by the levels of various metabolites in the cell. nih.gov For instance, intermediates of the glyoxylate (B1226380) bypass and glycolysis can inhibit the kinase activity and stimulate the phosphatase activity. nih.gov This intricate regulatory loop ensures that when cells are growing on substrates like acetate (B1210297), which require the glyoxylate bypass to be active, IDH is kept in its inactive, phosphorylated state to divert isocitrate into the bypass pathway. nih.govnih.gov

Hormonal Regulation of IDH Activity in Model Systems

Studies in model organisms, such as rats, have revealed that the activity of isocitrate dehydrogenase can be influenced by hormones, indicating a higher level of metabolic control that integrates with the endocrine system. Research has focused on the effects of estradiol (B170435), a primary female sex hormone, on the different isoforms of IDH in various tissues. nih.gov

In female rats, the activity of NAD-dependent IDH (IDH3) and both the cytosolic and mitochondrial NADP-dependent IDH (IDH1 and IDH2, respectively) show age-dependent changes in the brain, liver, and kidney cortex. nih.gov For example, in the brain, cytosolic NADP-IDH activity is highest in immature rats and decreases with age, while the mitochondrial form shows no significant age-related change. nih.gov In contrast, the activities of all IDH isoforms in the liver and kidney cortex generally increase until adulthood and then decline in older animals. nih.gov

Furthermore, ovariectomy, which removes the primary source of estradiol, leads to a decrease in the activity of all three IDH forms in most tissues of younger and adult rats, but has a less significant effect in older rats. nih.gov Subsequent administration of exogenous estradiol to ovariectomized rats was shown to induce the activity of all three IDH isoforms across the studied tissues, with the response being specific to the tissue and age of the animal. nih.gov In prostate cancer cell lines, the androgen receptor has been shown to positively regulate the mRNA and protein levels of IDH1, leading to increased total IDH activity upon androgen stimulation. nih.gov These findings suggest that hormonal signals can modulate the expression and/or activity of IDH enzymes, thereby influencing metabolic fluxes in response to physiological changes.

Structural Biology of Isocitrate Dehydrogenase Orthologs

Comparative Analysis of IDH Structures across Species (e.g., E. coli, Mammalian)

The three-dimensional structures of isocitrate dehydrogenase have been determined for a variety of organisms, from bacteria to mammals, revealing a high degree of structural conservation despite variations in amino acid sequences. The first IDH structure to be elucidated was that of the Escherichia coli enzyme, which has since served as a benchmark for comparative studies. wikipedia.org

Human IDH exists in three isoforms: IDH1 (cytosolic), IDH2 (mitochondrial), and IDH3 (mitochondrial). wikipedia.orgnih.gov IDH1 and IDH2 are structurally similar to the E. coli enzyme and function as homodimers. nih.gov In contrast, the NAD+-dependent IDH3 is a more complex heterotetramer. nih.gov Despite these differences in subunit composition, the fundamental catalytic mechanism and the core structure of the active site are conserved.

The table below provides a comparison of key structural features between E. coli and mammalian IDH.

FeatureE. coli IDHMammalian IDH (IDH1/IDH2)
Quaternary Structure HomodimerHomodimer nih.gov
Domain Organization Large and small domains nih.govLarge and small domains nih.gov
Active Site Location Cleft between domains nih.govCleft between domains nih.gov
Key Regulatory Mechanism Phosphorylation of Ser113 nih.govnih.govAllosteric regulation by metabolites wikipedia.org

Active Site Architecture and Substrate Binding

The active site of isocitrate dehydrogenase is a highly conserved pocket designed to specifically bind its substrates, isocitrate and the cofactor NADP+ (or NAD+), and a divalent metal ion, typically Mg2+ or Mn2+. wikipedia.orgproteopedia.org The binding of these molecules is orchestrated by a network of interactions with specific amino acid residues.

The isocitrate molecule is held in place through hydrogen bonds with several conserved residues, including arginine, tyrosine, asparagine, serine, and aspartic acid. wikipedia.orgproteopedia.org In E. coli IDH, key residues involved in binding isocitrate include Ser113, Arg119, and Arg129. virginia.edu The divalent metal ion is crucial for catalysis and is coordinated by the isocitrate molecule and conserved aspartate residues within the active site. virginia.edu This coordination helps to properly position the substrate for the subsequent oxidation and decarboxylation steps. virginia.edu

The NADP+ cofactor binds in the same cleft as isocitrate. virginia.edu Specific residues, including tyrosine and arginine, interact with the NADP+ molecule to secure it in the active site. uwec.edu The precise positioning of the nicotinamide (B372718) ring of NADP+ relative to the isocitrate is critical for the transfer of a hydride ion during the oxidation reaction. uwec.edu

Conformational Changes during Catalysis and Regulation

The catalytic cycle of isocitrate dehydrogenase involves significant conformational changes that are essential for substrate binding, catalysis, and product release. nih.govnih.govacs.org The enzyme exists in different conformational states, often described as "open," "partially open," and "closed." nih.govnih.gov

In the absence of substrates, the enzyme is typically in an "open" conformation. nih.gov The binding of the substrate, isocitrate, and the metal cofactor induces a conformational change, leading to a "closed" state. nih.govnih.gov This closure brings the catalytic residues into the correct orientation for the reaction to occur and shields the active site from the solvent. nih.govnih.gov This induced-fit mechanism ensures that the catalytic machinery is only fully assembled when the substrate is properly bound. nih.gov

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) studies on human IDH1 have provided a detailed map of these dynamic changes. nih.govnih.govacs.org These studies have shown that the binding of the metal cation, even without isocitrate, is critical for driving large conformational changes. nih.govnih.gov The fully closed and catalytically active conformation is only achieved when the complete set of substrates and the metal ion are bound. nih.govnih.gov The transition between these states involves movements of entire domains, often described as a hinge-like motion. nih.govnih.gov Following the catalytic reaction and release of the products, α-ketoglutarate and NADPH, the enzyme reverts to its open conformation, ready for the next catalytic cycle. rcsb.org

Isocitrate Lyase Icl and Malate Synthase Ms in Glyoxylate Pathway Research

Enzymatic Properties and Regulatory Mechanisms of ICL

The function and regulation of Isocitrate Lyase (ICL) are central to controlling the carbon flux between the TCA and glyoxylate (B1226380) cycles. Its activity is governed by its kinetic properties, inhibition by various metabolites, and complex genetic regulation.

Isocitrate lyase displays a high affinity for its substrate, threo-D-(s)-isocitrate. The kinetic parameters of ICL vary across different organisms and even between isozymes within the same organism. For instance, in Mycobacterium tuberculosis, two isozymes, ICL1 and ICL2, exhibit distinct kinetic properties. ICL1 has a Michaelis constant (Km) for isocitrate of 37 µM and a catalytic rate (kcat) of 1,000 min-1. pnas.org In contrast, ICL2 shows a lower affinity for the substrate with a Km of 100 µM and a significantly slower turnover rate, with a kcat of 102 min-1. pnas.org This suggests that while isocitrate binding affinity differs only by about threefold, the catalytic efficiency of ICL2 is only about 10% that of ICL1. pnas.org

In Mycobacterium avium, the recombinant Icl protein has a Km of 145 μM for isocitrate, with a Vmax of 1.3 μmol/min/mg. nih.gov Its other isocitrate lyase, AceA, has a much higher Km of 1.3 mM (a 10-fold difference) and a Vmax three times slower than Icl. nih.gov Studies on ICL from Mycobacterium tuberculosis (MtICL) at 37 °C determined a Km of 45 μM for isocitrate. acs.org

Enzyme SourceIsozymeKm for Isocitrate (µM)kcat (s⁻¹)Vmax (µmol/min/mg)NotesReference
Mycobacterium tuberculosisICL13716.7 pnas.org
Mycobacterium tuberculosisICL21001.7 pnas.org
Mycobacterium tuberculosisICL1 (icl1/Rv0467)1455.241.3pH 6.8 nih.govuniprot.org
Mycobacterium tuberculosisMtICL4512.2pH 7.0, 37°C acs.org
Mycobacterium aviumIcl1451.3 nih.gov
Mycobacterium aviumAceA13000.41 nih.gov

The activity of ICL is regulated by several metabolic intermediates, which act as inhibitors. This feedback inhibition is a crucial mechanism for modulating the glyoxylate pathway in response to the cell's metabolic state. In Chlorella pyrenoidosa, oxaloacetate and pyruvate (B1213749) were found to be competitive inhibitors of ICL, with inhibition constants (Ki) of 37 µM and 66 µM, respectively. nih.gov

In Mycobacterium tuberculosis, the reaction products succinate (B1194679) and glyoxylate can protect the enzyme from inactivation. pnas.org Similarly, D-malate acts as a competitive inhibitor. pnas.org For the ICL from M. avium, succinate at a concentration of 5 mM can inhibit activity by approximately 50%. nih.gov In M. tuberculosis, malate (B86768) and oxalate (B1200264) also show about 50% inhibition at the same concentration. uniprot.org System-level modeling of M. tuberculosis metabolism confirms that ICL inhibition significantly impacts the levels of glyoxylate and malate. nih.gov Itaconate, an isomer of citrate (B86180), is also a known potent inhibitor of ICL. plos.orgoup.com

InhibitorOrganismType of InhibitionKi (µM)Concentration for 50% InhibitionReference
OxaloacetateChlorella pyrenoidosaCompetitive37 nih.gov
PyruvateChlorella pyrenoidosaCompetitive66 nih.gov
SuccinateMycobacterium avium5 mM nih.gov
MalateMycobacterium tuberculosisCompetitive5 mM pnas.orguniprot.org
OxalateMycobacterium tuberculosis5 mM uniprot.org
ItaconatePseudomonas indigoferaCompetitive0.9 oup.com

The expression of the gene encoding ICL (often named icl or aceA) is tightly controlled to ensure the glyoxylate cycle is active only when needed, typically during growth on two-carbon sources like acetate (B1210297) or fatty acids. nih.govnih.gov In Escherichia coli, growth on acetate leads to the phosphorylation and subsequent deactivation of isocitrate dehydrogenase. nih.gov This inactivation redirects isocitrate from the TCA cycle into the glyoxylate bypass. nih.gov

In Mycobacterium smegmatis, expression of the icl1 gene is strongly upregulated during growth on acetate compared to glucose. asm.orgnih.gov This regulation is complex, involving multiple factors. The activator RamB positively regulates icl1 expression, and its binding affinity is increased by succinyl-CoA, which acts as a coinducer. nih.govasm.orgnih.gov Conversely, the cAMP receptor protein (Crp1) represses icl1 expression when glucose is present. asm.orgnih.gov Therefore, the high level of ICL1 during acetate growth is a combined result of RamB-mediated induction and the relief of Crp-mediated repression. asm.orgnih.gov The regulatory elements for icl1 are conserved in M. tuberculosis, suggesting a similar mechanism operates in this pathogen. asm.org

Comparative Biochemistry of ICL and MS across Biological Domains

The enzymes of the glyoxylate cycle, ICL and MS, are found across a wide range of organisms, from bacteria to plants and some invertebrates, but are generally absent in vertebrates. nih.govnih.gov Their evolution and function show interesting patterns of conservation, divergence, and adaptation to different physiological contexts.

The evolution of ICL and MS is marked by a variety of events, including horizontal gene transfer (HGT), gene fusion, and gene loss. nih.govnih.gov Phylogenetic analysis suggests multiple HGT events occurred between bacterial and eukaryotic lineages. nih.govnih.gov A notable example is the bifunctional ICL-MS gene found in nematodes, which appears to have been acquired via HGT from a bacterial source. nih.govnih.gov In nematodes and the protist Euglena, the two enzyme domains are fused into a single protein, though the domain order is reversed between them. nih.gov

While the glyoxylate cycle enzymes are highly conserved across many organisms, they appear to have been lost in others. nih.gov For instance, sequence similarity searches have failed to detect the ICL gene in any animals other than nematodes. nih.govnih.gov The MS gene has been identified in various vertebrates, including platypus and opossum, but it appears to have become a pseudogene (a non-functional gene) in placental mammals. nih.govnih.gov This suggests that while the glyoxylate cycle is crucial for some taxa, it has been lost in others, possibly due to changes in metabolic strategies. nih.gov

The glyoxylate cycle serves distinct roles depending on the organism.

Microbial Systems: In bacteria and fungi, the cycle is essential for growth on non-sugar carbon sources like acetate or fatty acids. nih.govresearchgate.net For pathogenic microbes such as Mycobacterium tuberculosis and Candida albicans, the glyoxylate cycle is a key virulence factor. nih.govresearchgate.net It allows them to survive within the host, particularly inside macrophages where they rely on the host's fatty acids for energy. researchgate.netpnas.orgtaylorandfrancis.com In these pathogens, the levels of ICL and MS increase significantly upon contact with a human host. wikipedia.org

Plant Systems: In plants, the glyoxylate cycle occurs in specialized peroxisomes called glyoxysomes. wikipedia.orgyoutube.com It plays a fundamental role during the germination of oilseeds, allowing the stored lipids to be converted into sugars, which provide energy and carbon skeletons for the growing seedling. wikipedia.orgpnas.org While the cycle is not essential for germination itself, it is critical for seedling establishment, especially under low-light conditions when photosynthesis cannot compensate for the lack of this pathway. pnas.org The enzymes are also expressed in other tissues like pollen and during senescence. pnas.org

Invertebrate Systems: The glyoxylate cycle is known to operate in nematodes, particularly during the early stages of embryogenesis. wikipedia.orgnih.gov The discovery of a fused ICL-MS gene in nematodes underscores its importance in this phylum. nih.gov Evidence for ICL activity has also been reported in insects, such as the pupae of the butterfly Papilio machaon. researchgate.netpleiades.online However, the ICL gene is generally considered absent in most metazoans, raising questions about the reported enzyme activities in some animal tissues. nih.govnih.gov It is hypothesized that animals may possess alternative, non-orthologous enzymes for the cycle or that the detected MS has acquired a new function. nih.govnih.gov

Biosynthetic and Biotechnological Applications of Isocitrate in Research

Metabolic Engineering for Enhanced Metabolite Production

Metabolic engineering harnesses the power of cellular machinery to overproduce desired chemicals. Isocitrate's position in central carbon metabolism makes it a prime target for manipulation to channel carbon flux towards valuable downstream products.

Genetic Manipulation of Isocitrate Dehydrogenase for Flux Redirection

Isocitrate dehydrogenase (IDH) is a critical enzyme that catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate. plos.orgpnas.orgnih.govnih.govnih.gov This reaction represents a significant branch point in the TCA cycle. plos.org Genetic manipulation of IDH is a key strategy to redirect the flow of carbon.

By modifying the cofactor specificity of IDH, researchers can influence the cellular redox balance and metabolic pathways. For instance, in Escherichia coli, changing the enzyme's dependency from NADP+ to NAD+ has been shown to decrease the growth rate on acetate (B1210297), highlighting the importance of this enzyme in central metabolism. plos.org This "cofactor swapping" can alter the availability of NADPH, a crucial reducing equivalent for many biosynthetic pathways. plos.org

Furthermore, mutations in IDH genes can lead to the production of novel metabolites. In certain cancers, mutated IDH1 and IDH2 enzymes gain the ability to convert α-ketoglutarate into (R)-2-hydroxyglutarate (2HG), an oncometabolite. pnas.orgnih.gov While detrimental in a disease context, this neomorphic activity demonstrates the potential for creating new metabolic pathways through targeted enzyme engineering. The study of these mutations has provided valuable insights into cellular metabolism and its deregulation in disease. pnas.org

Isotope-assisted metabolic flux analysis has been instrumental in understanding the effects of IDH manipulation. This technique allows researchers to trace the path of carbon atoms through metabolic networks, revealing changes in flux distribution resulting from genetic modifications. nih.gov For example, studies have used this method to quantify the reverse flux through IDH, a process known as reductive carboxylation, which can be significant under certain conditions. nih.gov

Optimization of Fermentation Pathways for Organic Acid Synthesis

The strategic manipulation of isocitrate metabolism is central to optimizing the fermentation processes for the production of various valuable organic acids.

Itaconic Acid: A promising bio-based platform chemical, itaconic acid is used in the production of resins, plastics, and synthetic fibers. frontiersin.org Aspergillus terreus is a primary industrial producer of itaconic acid, which is synthesized from the TCA cycle intermediate cis-aconitate, a direct precursor to isocitrate. frontiersin.orgmdpi.com The key enzyme in this pathway is cis-aconitate decarboxylase (CadA). frontiersin.org Metabolic engineering efforts focus on enhancing the carbon flux towards cis-aconitate and optimizing the expression of CadA. researchgate.net This includes strategies to increase the precursor supply from glycolysis and the TCA cycle. frontiersin.orgresearchgate.net

Lysine (B10760008): This essential amino acid is produced on a large scale through microbial fermentation, primarily using Corynebacterium glutamicum and Escherichia coli. nih.govdtu.dknih.govresearchgate.netresearchgate.net The biosynthesis of lysine is a complex pathway that draws precursors from the TCA cycle. Optimizing lysine production often involves redirecting carbon flux away from competing pathways and towards the lysine biosynthetic route. nih.gov This can be achieved by modifying the activity of enzymes at key branch points, including isocitrate dehydrogenase. nih.gov Fermentation conditions such as temperature, pH, and nutrient availability are also critical parameters that are optimized to maximize lysine yield. nih.govnih.gov

Alpha-Ketoglutarate (α-KG): This dicarboxylic acid is a vital intermediate in the TCA cycle and a precursor for the synthesis of several amino acids and other biomolecules. researchgate.netresearchgate.netfrontiersin.org Metabolic engineering strategies to enhance α-KG production often involve increasing the flux through the initial steps of the TCA cycle, leading to isocitrate, and then promoting its conversion to α-KG by isocitrate dehydrogenase. researchgate.netfrontiersin.org In some microorganisms, such as Yarrowia lipolytica, optimizing fermentation conditions like pH and dissolved oxygen levels, alongside genetic modifications, has led to significant improvements in α-KG titers. researchgate.net Furthermore, whole-cell catalysis systems are being developed for the efficient conversion of substrates like L-glutamate to α-KG. nih.gov

Organic AcidKey Production Organism(s)Metabolic Engineering StrategiesOptimized Fermentation Parameters
Itaconic AcidAspergillus terreus, Ustilago maydis frontiersin.orgmdpi.comEnhancing carbon flux to cis-aconitate, overexpression of cis-aconitate decarboxylase (CadA). frontiersin.orgresearchgate.netControl of carbon/nitrogen ratio, pH. mdpi.com
LysineCorynebacterium glutamicum, Escherichia coli nih.govdtu.dknih.govresearchgate.netresearchgate.netRedirection of carbon flux from competing pathways to lysine biosynthesis by modifying key enzymes like isocitrate dehydrogenase. nih.govTemperature, pH, dissolved oxygen, nutrient availability. nih.govnih.gov
Alpha-KetoglutarateYarrowia lipolytica, Escherichia coli researchgate.netresearchgate.netfrontiersin.orgIncreasing flux through the initial TCA cycle, promoting isocitrate to α-KG conversion by isocitrate dehydrogenase. researchgate.netfrontiersin.orgpH, dissolved oxygen. researchgate.net

Strategies for Improved Lipid Accumulation through Isocitrate Metabolism

Microbial lipids, particularly those produced by oleaginous yeasts like Yarrowia lipolytica, are a promising feedstock for biodiesel and other oleochemicals. researchgate.netocl-journal.org The accumulation of lipids is intrinsically linked to the TCA cycle, with citrate (B86180), derived from isocitrate's precursor, being a key building block for fatty acid synthesis.

Metabolic engineering strategies to enhance lipid production often focus on increasing the supply of acetyl-CoA, the primary precursor for fatty acid synthesis. nih.gov This can be achieved by manipulating the flux through the TCA cycle. For instance, engineering the cytosolic redox metabolism to increase the supply of NADPH, a cofactor essential for fatty acid biosynthesis, has been shown to improve lipid content. nih.gov The expression of isocitrate dehydrogenase can play a role in this by influencing the NADPH pool. nih.gov

Other strategies include the overexpression of genes involved in fatty acid and triacylglycerol (TAG) synthesis and the deletion of genes involved in lipid degradation pathways, such as β-oxidation. nih.govocl-journal.org By combining these approaches with the optimization of fermentation conditions, researchers have achieved significant increases in lipid titers and content in engineered yeast strains. ocl-journal.orgnih.gov

Potassium Isocitrate as a Research Reagent

Beyond its role in metabolic engineering, potassium isocitrate is a valuable reagent in biochemical research, particularly in the study of enzymes and the reconstruction of metabolic pathways.

Utilization in Enzymatic Assays for Dehydrogenase Activity

Potassium isocitrate serves as a crucial substrate in enzymatic assays for measuring the activity of isocitrate dehydrogenases (IDHs). nih.govsigmaaldrich.comsigmaaldrich.com These assays are fundamental for characterizing the kinetic properties of IDHs, understanding their regulation, and screening for inhibitors.

The activity of IDH is typically measured by monitoring the change in absorbance of the cofactor, either NAD+ or NADP+, as it is reduced to NADH or NADPH, respectively. nih.govsigmaaldrich.com These reduced cofactors absorb light at a wavelength of 340 nm, allowing for a continuous and sensitive measurement of enzyme activity. nih.gov Commercially available assay kits provide a standardized and convenient method for measuring IDH activity in various biological samples, including tissue extracts and cell lysates. sigmaaldrich.comsigmaaldrich.com These kits typically include a buffer, the appropriate cofactor (NAD+ or NADP+), the substrate (isocitrate), and a developer solution that produces a colored product proportional to the amount of NADH or NADPH generated. sigmaaldrich.comsigmaaldrich.com

The concentration of potassium isocitrate in the assay mixture is a critical parameter that can be varied to determine the enzyme's Michaelis constant (Km) for its substrate. These assays are also essential for studying the effects of allosteric regulators and inhibitors on IDH activity.

Assay ComponentFunctionDetection Method
Potassium IsocitrateSubstrate for isocitrate dehydrogenase.Spectrophotometric measurement of NADH or NADPH production at 340 nm, or colorimetric measurement of a formazan (B1609692) dye. nih.govsigmaaldrich.comsigmaaldrich.com
Isocitrate DehydrogenaseEnzyme whose activity is being measured.
NAD+ or NADP+Cofactor that is reduced during the reaction.
BufferMaintains a stable pH for optimal enzyme activity.

Applications in Reconstituted Biochemical Systems

Potassium isocitrate is also utilized in the in vitro reconstruction of biochemical pathways. nih.govnih.gov These reconstituted systems, which consist of purified enzymes and other necessary components, allow researchers to study specific segments of metabolic pathways in a controlled environment, free from the complexities of the cellular milieu.

For example, by combining purified enzymes of the TCA cycle, including isocitrate dehydrogenase, with potassium isocitrate and other substrates, scientists can investigate the kinetics and regulation of the entire cycle or specific parts of it. nih.gov This approach has been instrumental in elucidating the stereospecificity of enzymes like citrate synthase. nih.gov By using isotopically labeled substrates, researchers can trace the fate of individual atoms through a series of reactions, providing detailed mechanistic insights. nih.gov

Reconstituted systems are also valuable for studying the interactions between different metabolic pathways and for identifying potential bottlenecks or regulatory points. The ability to manipulate the concentration of individual components, such as potassium isocitrate, provides a powerful tool for understanding the principles of metabolic control.

Isocitrate Metabolism in Diverse Biological Research Systems

Microbial Research Models

In microorganisms, the metabolism of isocitrate is a pivotal node, directing carbon flow towards either energy generation through the tricarboxylic acid (TCA) cycle or anabolic pathways via the glyoxylate (B1226380) shunt. The regulation of the enzymes at this branch point, isocitrate dehydrogenase (ICDH) and isocitrate lyase (ICL), is crucial for microbial survival and adaptation.

Isocitrate Metabolism in Bacteria (e.g., E. coli, Mycobacterium tuberculosis, Pseudomonas indigofera, Corynebacterium glutamicum, Umbonibacter marinipuiceus)

Bacterial species have evolved sophisticated mechanisms to control isocitrate metabolism in response to their nutritional environment.

Escherichia coli , a model gram-negative bacterium, modulates its central metabolism when faced with limited glucose. oup.com When grown on acetate (B1210297), E. coli relies on the glyoxylate bypass. nih.gov A key regulatory feature in E. coli is the control of NADP+-dependent isocitrate dehydrogenase (ICDH) activity through reversible phosphorylation. nih.gov Phosphorylation of a specific serine residue (Ser-113) by ICDH kinase/phosphatase inactivates the enzyme, which prevents isocitrate from binding to the active site. nih.gov This inactivation is crucial as it allows the glyoxylate bypass enzyme, isocitrate lyase (ICL), to utilize the common substrate, isocitrate, despite having a lower affinity for it. nih.gov The genes for ICL (aceA), malate (B86768) synthase (aceB), and the kinase/phosphatase (aceK) are organized in the aceBAK operon, ensuring coordinated regulation. nih.gov Interestingly, while ICL activity is elevated under glucose limitation, disrupting the aceA gene has been shown to surprisingly increase fitness in some lab strains, suggesting the pathway's role can be context-dependent. oup.com The NADPH-dependent isocitrate dehydrogenase from E. coli (EcICDH) is a key enzyme in the Krebs cycle, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate. mdpi.commdpi.com

In the pathogenic bacterium Mycobacterium tuberculosis , the causative agent of tuberculosis, isocitrate metabolism is essential for virulence. This bacterium can utilize fatty acids from the host as a primary carbon source, a process that requires a functional glyoxylate cycle. mdpi.comnih.gov M. tuberculosis possesses two isoforms of isocitrate lyase, ICL1 and ICL2, which are both required for fatty acid catabolism and for the bacterium to replicate within macrophages and persist in the lungs of mice. mdpi.com Deletion of both icl1 and icl2 genes severely impairs its ability to establish and maintain an infection. nih.gov The isocitrate lyases in M. tuberculosis are bifunctional, also exhibiting methylisocitrate lyase activity, which is crucial for metabolizing propionyl-CoA derived from odd-chain fatty acids via the methylcitrate cycle. nih.gov The essentiality of ICL for surviving on fatty acids is linked to its methylisocitrate lyase activity, which prevents the toxic accumulation of methylcitrate cycle intermediates. nih.gov The catalytic mechanism of M. tuberculosis ICL has been studied in detail, identifying key amino acid residues like Asp108, Cys191, and Arg228 as crucial for its cleavage activity. nih.gov

Pseudomonas indigofera utilizes the glyoxylate cycle for growth on C2 compounds like ethanol (B145695). nih.gov Studies have shown that the specific activity of isocitrate lyase is significantly higher when the bacterium is grown on ethanol compared to glucose. nih.gov Itaconate has been identified as a potent and selective inhibitor of isocitrate lyase in P. indigofera, effectively halting its growth on ethanol without significantly affecting growth on glucose. This highlights the critical role of the glyoxylate shunt in specific metabolic contexts. The mechanism of action of isocitrate lyase from this organism has been a subject of biochemical investigation.

Corynebacterium glutamicum , an industrially important amino-acid-producing bacterium, exhibits high specific activities of the glyoxylate cycle enzymes, isocitrate lyase and malate synthase, when grown on acetate. The regulation of these enzymes occurs at the transcriptional level. It is suggested that acetyl-CoA, or a derivative, may act as a physiological trigger for the expression of genes involved in acetate metabolism. The isocitrate dehydrogenase from C. glutamicum has been characterized as a monomeric enzyme.

Research on the marine bacterium Umbonibacter marinipuiceus has identified a unique isocitrate dehydrogenase (UmIDH) with dual coenzyme specificity for both NAD+ and NADP+. This homodimeric enzyme shows only a 2.3-fold greater catalytic efficiency for NADP+ over NAD+. Site-directed mutagenesis has been used to investigate the residues responsible for this dual specificity, providing insights into the molecular evolution of coenzyme dependence in IDHs.

Table 1: Isocitrate Metabolism in Selected Bacteria

Organism Key Enzyme(s) Function & Regulation Research Findings
Escherichia coli Isocitrate Dehydrogenase (ICDH), Isocitrate Lyase (ICL) ICDH is regulated by reversible phosphorylation to control carbon flux between the TCA cycle and glyoxylate shunt. nih.gov Phosphorylation of ICDH at Ser-113 inactivates it, allowing ICL to function during growth on acetate. nih.gov EcICDH shows high tolerance to organic solvents. mdpi.commdpi.com
Mycobacterium tuberculosis Isocitrate Lyase 1 & 2 (ICL1, ICL2) Essential for fatty acid metabolism via the glyoxylate and methylcitrate cycles; crucial for virulence. mdpi.comnih.gov Deletion of both ICL genes prevents intracellular replication and leads to rapid clearance from the lungs in mice. mdpi.com
Pseudomonas indigofera Isocitrate Lyase (ICL) Key enzyme of the glyoxylate cycle, enabling growth on C2 compounds. nih.gov ICL activity is high on ethanol and is specifically inhibited by itaconate. nih.gov
Corynebacterium glutamicum Isocitrate Lyase, Malate Synthase, Isocitrate Dehydrogenase Glyoxylate cycle enzymes are transcriptionally regulated by acetate availability, likely via acetyl-CoA. ICDH is a monomeric enzyme. High enzyme activity is observed on acetate.
Umbonibacter marinipuiceus Isocitrate Dehydrogenase (UmIDH) Exhibits dual coenzyme specificity for NAD+ and NADP+. The enzyme is a homodimer with only a slight preference for NADP+, offering insights into coenzyme evolution.

Isocitrate Metabolism in Fungi and Yeasts (e.g., Candida albicans, Saccharomyces cerevisiae, Mortierella alpina)

Fungi and yeasts also display intricate regulation of isocitrate metabolism, which is tied to pathogenesis, metabolic flexibility, and the production of valuable compounds.

The pathogenic yeast Candida albicans utilizes the glyoxylate cycle, with isocitrate lyase (ICL1) as a key enzyme, to adapt to glucose-deficient environments within the host. This metabolic flexibility is linked to its virulence. Disruption of the ICL1 gene has been shown to impair the function of multidrug efflux pumps and reduce the biosynthesis of ergosterol (B1671047) and chitin, which are critical components of the fungal cell membrane and wall, respectively. This suggests that metabolic fitness through the glyoxylate cycle is essential for maintaining mechanisms of drug resistance. However, biofilm formation itself does not seem to be directly regulated by ICL, as metabolic activity remains high in mutant strains.

In the model yeast Saccharomyces cerevisiae , there are three distinct isozymes of isocitrate dehydrogenase: a mitochondrial NAD+-specific enzyme (part of the TCA cycle), a mitochondrial NADP+-specific enzyme, and a cytosolic NADP+-specific enzyme. The expression of these isozymes is regulated by the carbon source; all three are highly expressed during growth on non-fermentable sources, while the mitochondrial NADP+-specific form is dominant during growth on glucose. Genetic disruption studies have shown that at least one functional IDH is necessary for growth without an external supply of glutamate (B1630785). Mutants lacking the mitochondrial NAD+-specific IDH or aconitase accumulate high levels of cellular citrate (B86180), which can be detrimental. This effect can be suppressed by also disrupting the gene for citrate synthase, highlighting the interconnectedness of these metabolic steps.

The oleaginous fungus Mortierella alpina is used for the industrial production of polyunsaturated fatty acids like arachidonic acid. In this fungus, NADP+-dependent isocitrate dehydrogenase (NADP+-IDH) is a crucial enzyme. It provides the reducing power in the form of NADPH, which is essential for fatty acid biosynthesis. Overexpression of different IDH isozymes has been shown to increase their respective enzyme activities, demonstrating their role in channeling carbon and NADPH toward lipid accumulation. Transcriptomic studies under cold stress, which can enhance lipid production, show increased expression of the gene encoding isocitrate dehydrogenase, correlating with changes in fatty acid synthesis.

Table 2: Isocitrate Metabolism in Selected Fungi and Yeasts

Organism Key Enzyme(s) Function & Regulation Research Findings
Candida albicans Isocitrate Lyase (ICL1) Key for metabolic adaptation in glucose-poor environments; linked to virulence and drug resistance. Disruption of ICL1 impairs efflux pump activity and biosynthesis of ergosterol and chitin.
Saccharomyces cerevisiae NAD-IDH, NADP-IDH (mitochondrial & cytosolic) Three isozymes with distinct roles and regulation. Essential for glutamate-independent growth. High cellular citrate in IDH mutants is detrimental; can be rescued by deleting citrate synthase.
Mortierella alpina NADP-Isocitrate Dehydrogenase (NADP-IDH) Provides NADPH for the biosynthesis of polyunsaturated fatty acids. Overexpression of IDH can enhance lipid accumulation. Cold stress increases IDH expression.

Metabolic Adaptations in Cyanobacteria

In cyanobacteria, isocitrate dehydrogenase (IDH) plays a critical role in linking carbon and nitrogen metabolism. The α-ketoglutarate produced from the IDH-catalyzed reaction serves as the carbon skeleton for ammonia (B1221849) assimilation via the GS-GOGAT pathway.

Plant Research Systems

In plants, isocitrate metabolism is fundamental for primary growth and is intricately involved in the response to various environmental stresses. The balance between the TCA cycle and the glyoxylate cycle is particularly important during specific developmental stages.

Response to Abiotic Stress (e.g., Drought, Potassium Deficiency)

Isocitrate metabolism is significantly modulated when plants encounter abiotic stresses like drought and nutrient deficiencies.

Drought Stress: In maize (Zea mays), isocitrate dehydrogenase (IDH) genes are implicated in the response to drought. Drought stress can lead to the accumulation of reactive oxygen species (ROS) and free ammonium (B1175870) in plant cells. IDH provides the α-ketoglutarate necessary for glutamine synthesis, which helps in detoxifying the excess ammonium. The expression of certain maize IDH genes has been shown to be upregulated under drought conditions, suggesting their role in metabolic adaptation to water deficit. nih.gov

Potassium Deficiency: Potassium (K+) is an essential macronutrient, and its deficiency induces significant stress in plants. In the halophyte Cakile maritima, K+ starvation leads to oxidative stress and triggers a significant increase in the activity of NADPH-generating enzymes, including NADP-isocitrate dehydrogenase (NADP-ICDH), in both leaves and roots. mdpi.com This response is part of a broader enhancement of the plant's antioxidant systems to cope with the stress. mdpi.com Similarly, studies in rice (Oryza sativa) have shown that potassium deficiency affects respiration rates and the content of organic acids, including TCA cycle intermediates. oup.com In early stages of deficiency, a high respiration rate was observed, while later stages showed a reduction in respiration and changes in the levels of fumaric and acetic acids. oup.com This indicates that K+ levels directly impact the flow of metabolites through central respiratory pathways, including the steps involving isocitrate.

Table 3: Role of Isocitrate Metabolism in Plant Systems

Condition Plant Model Key Enzyme/Process Role and Response
Growth & Development Arabidopsis thaliana (oilseed) Isocitrate Lyase (ICL) / Glyoxylate Cycle Essential for converting stored lipids to sucrose (B13894) during postgerminative growth, supporting seedling establishment.
Drought Stress Zea mays (Maize) Isocitrate Dehydrogenase (IDH) Upregulated under drought to produce α-ketoglutarate for ammonia detoxification, aiding in stress tolerance.
Potassium Deficiency Cakile maritima NADP-Isocitrate Dehydrogenase (NADP-ICDH) Activity increases in leaves and roots to generate NADPH, contributing to the plant's antioxidant defense against oxidative stress. mdpi.com
Potassium Deficiency Oryza sativa (Rice) Respiration / Organic Acid Metabolism K+ deficiency alters respiration rates and the levels of TCA cycle intermediates, affecting overall carbon metabolism. oup.com

Regulation of Organic Acid Accumulation in Fruits (e.g., Citric Acid in Citrus)

The accumulation of organic acids is a critical factor in determining the taste and quality of fruits. In citrus fruits, citric acid is the predominant organic acid, and its concentration, along with that of isocitrate, is tightly regulated by a balance of synthesis and degradation pathways. researchgate.netnih.gov The concentration of these acids is influenced by the activities of several key enzymes within the mitochondria and cytoplasm. researchgate.netnih.gov

Research on 'Guanximiyou' pummelo (Citrus grandis) has shown that a decrease in the concentration of citrate and isocitrate in granulated juice sacs leads to lower acidity. nih.gov This reduction in citrate is linked to an increased activity of the enzyme aconitase, which catalyzes the conversion of citrate to isocitrate. nih.gov Conversely, an increase in malate concentration in these tissues was associated with enhanced activity of phosphoenolpyruvate (B93156) carboxylase (PEPC). nih.gov

The regulation of these acid-metabolizing enzymes often occurs at the transcriptional level. nih.gov Studies have identified transcription factors that play a role in controlling the expression of genes involved in organic acid metabolism. For example, in citrus, the transcription factor CitGATA7 has been shown to activate the expression of genes for aconitase (CitACO3) and isocitrate dehydrogenase (CitIDH1), both of which are involved in citric acid degradation. researchgate.net The interplay of these enzymes—citrate synthase (CS), aconitase (ACO), and isocitrate dehydrogenase (IDH)—is central to the accumulation of citric acid in the fruit. nih.gov

Mammalian Cellular and Tissue Research Models (excluding clinical trials)

Studies of Isocitrate Dehydrogenase Isozymes in Rat Tissues (Brain, Liver, Kidney)

In mammals, isocitrate dehydrogenase (IDH) exists in three isoforms, each with distinct localizations and functions within cells. nih.govwikipedia.org IDH3 is a key enzyme in the mitochondrial tricarboxylic acid (TCA) cycle, where it catalyzes the irreversible oxidative decarboxylation of isocitrate to α-ketoglutarate, using NAD+ as a cofactor and producing NADH. nih.govwikipedia.org The other two isoforms, IDH1 and IDH2, are found in the cytoplasm and mitochondria, respectively. nih.gov They catalyze the same reaction but use NADP+ as a cofactor and are involved in processes like lipogenesis and redox homeostasis. nih.gov

IsozymeLocationCofactorPrimary Function
IDH1Cytoplasm, PeroxisomesNADP+Lipogenesis, Redox homeostasis
IDH2MitochondriaNADP+Lipogenesis, Redox homeostasis, Reductive carboxylation
IDH3MitochondriaNAD+TCA cycle, Energy production

Investigations into Metabolic Perturbations in Cellular Systems (e.g., Hypoxia Models)

Under hypoxic (low oxygen) conditions, cellular metabolism undergoes significant reprogramming to maintain energy production and cell viability. nih.gov In such states, the normal flow of the TCA cycle is disrupted due to the oxygen-dependent nature of certain reactions. nih.gov One of the key metabolic adaptations in hypoxia involves a shift in the way cells utilize glutamine.

In hypoxic cancer cells, glutamine becomes a major source for the synthesis of citrate. nih.gov Glutamine-derived α-ketoglutarate is converted to isocitrate through reductive carboxylation, a reaction catalyzed by the mitochondrial NADP+-dependent isocitrate dehydrogenase, IDH2. nih.gov This isocitrate is then isomerized to citrate, which can be used for processes such as lipid synthesis to support cell growth. nih.gov This shift from oxidative to reductive metabolism of glutamine is a critical adaptation for cells proliferating in a hypoxic environment. nih.gov

This metabolic flexibility, where glutamine can feed into the TCA cycle either oxidatively or reductively, demonstrates the intricate link between amino acid metabolism and central carbon metabolism. nih.gov The ability of IDH2 to run in reverse highlights its importance in cellular adaptation to metabolic stress.

Research into Metabolic Dysregulation (e.g., IDH Mutations as Research Tools)

Mutations in the genes encoding isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) are frequently found in various human cancers, including gliomas, acute myeloid leukemia, and chondrosarcomas. nih.govucsb.edu These mutations are typically point mutations that result in a neomorphic (new) enzymatic function. ucsb.edunih.gov Instead of converting isocitrate to α-ketoglutarate, the mutant enzymes gain the ability to convert α-ketoglutarate to D-2-hydroxyglutarate (D-2HG). wikipedia.org

The accumulation of D-2HG to high levels within tumor cells has profound effects on cellular metabolism and epigenetics. nih.govucsb.edu D-2HG competitively inhibits α-ketoglutarate-dependent dioxygenases, which are a large family of enzymes involved in various cellular processes, including histone and DNA demethylation. nih.gov This leads to a hypermethylated state in the cancer cells, altering gene expression and contributing to tumorigenesis. nih.gov

Because of their specific and dramatic effects, IDH mutations have become invaluable research tools for studying metabolic dysregulation in cancer. nih.gov They are used to distinguish between different types of brain tumors, such as glioblastomas and astrocytomas, as IDH mutations are a hallmark of the latter. wikipedia.org The presence or absence of an IDH mutation has significant prognostic and therapeutic implications. nih.gov The study of these mutations has been greatly facilitated by advanced analytical techniques like mass spectrometry and nuclear magnetic resonance, which allow for detailed investigation of the altered metabolic pathways. nih.gov

Comparative and Evolutionary Biochemistry

Evolutionary Aspects of TCA and Glyoxylate Cycle Enzymes

The tricarboxylic acid (TCA) cycle is a central metabolic pathway found in the mitochondria of eukaryotes. nih.gov It is widely believed that the enzymes of the TCA cycle have a complex evolutionary history. Phylogenetic analyses suggest that many of the nuclear-encoded genes for TCA cycle enzymes in higher plants were acquired from the mitochondrial genome through endosymbiotic gene transfer. nih.gov This indicates that these genes originated from an alpha-proteobacterium, the prokaryotic ancestor of mitochondria. nih.gov

The glyoxylate cycle is an anabolic variation of the TCA cycle that is present in plants, bacteria, protists, and fungi. wikipedia.org This cycle allows organisms to synthesize carbohydrates from two-carbon compounds like acetate. wikipedia.org It bypasses the two decarboxylation steps of the TCA cycle through the action of two key enzymes: isocitrate lyase (ICL) and malate synthase (MS). wikipedia.orgslideshare.net The glyoxylate cycle shares five enzymes with the TCA cycle: citrate synthase, aconitase, succinate (B1194679) dehydrogenase, fumarase, and malate dehydrogenase. wikipedia.org

The evolutionary relationship between the TCA and glyoxylate cycles is a subject of ongoing research. The presence of genes for glyoxylate cycle enzymes in some animal tissues has raised questions about the evolutionary history of these pathways. wikipedia.org The study of the evolution of these metabolic enzymes provides insights into the adaptation of organisms to different metabolic needs and environments.

Species-Specific Differences in Isocitrate Metabolism and Regulation

The metabolism of isocitrate, a key intermediate in the tricarboxylic acid (TCA) cycle, exhibits remarkable diversity across different biological systems. The metabolic fate of isocitrate is primarily determined by the activity of two key enzymes: isocitrate dehydrogenase (IDH) and isocitrate lyase (ICL). The presence, isoforms, cofactor specificity, and regulatory mechanisms of these enzymes vary significantly among species, reflecting distinct metabolic strategies adapted to different environments and energy needs.

Isocitrate Dehydrogenase (IDH)

Isocitrate dehydrogenase catalyzes the oxidative decarboxylation of isocitrate to produce α-ketoglutarate and CO2. quiz-maker.com This reaction is a critical control point in the TCA cycle. byjus.com Significant differences exist in the types, localization, and regulation of IDH across prokaryotes and eukaryotes.

Eukaryotes possess multiple isoforms of IDH, which are distinguished by their cofactor requirement (NAD+ or NADP+) and subcellular location. wikipedia.org In humans and other mammals, three isoforms are present: the NAD+-dependent IDH3, which functions in the mitochondrial TCA cycle, and two NADP+-dependent isoforms, IDH1 (cytosolic and peroxisomal) and IDH2 (mitochondrial). wikipedia.orgnih.gov In contrast, most prokaryotes, like Escherichia coli, typically contain only a cytosolic, NADP+-dependent IDH. nih.govwikipedia.org This fundamental difference highlights a divergence in metabolic strategy: eukaryotic mitochondrial NAD+-IDH is a key regulator of the TCA cycle for energy production, while NADP+-IDH isoforms (in both eukaryotes and prokaryotes) are crucial for generating NADPH, which is vital for reductive biosynthesis and defense against oxidative stress. nih.govnih.gov

The subunit composition of IDH also varies. Mammalian NAD+-IDH (IDH3) is a complex heterooctamer, composed of α, β, and γ subunits in a (α2βγ)2 arrangement, which is subject to intricate allosteric regulation. nih.gov In contrast, most NADP+-IDHs are simpler homodimers. wikipedia.orgnih.gov

Regulation of IDH activity is a key area of species-specific differences. In mammals, mitochondrial IDH3 is allosterically activated by ADP and Ca2+, and inhibited by ATP and NADH. nih.govwikipedia.org The activation by calcium is particularly important in synchronizing cellular energy metabolism with neuronal activity, as mitochondrial calcium levels can rise significantly during cellular activation. wikipedia.org In bacteria such as E. coli, IDH activity is regulated by a completely different mechanism: reversible phosphorylation. nih.gov The enzyme is inactivated by phosphorylation when cells are grown on acetate, a mechanism that helps to divert isocitrate into the glyoxylate cycle. nih.gov Lysine (B10760008) acetylation has also been identified as a regulatory post-translational modification for IDH in both eukaryotes and prokaryotes, though its specific effects can differ. nih.gov

The evolutionary history of IDH is complex. Studies in kinetoplastids, a group of protists, suggest their common ancestor had two NADP+-dependent isoforms (IDH1 and IDH2). nih.gov In many modern trypanosomatids, IDH1 appears to have been lost and replaced by a bacterial-type NADP+-dependent IDH3. nih.gov This variability in IDH isoforms and their localization even among related protist species points to metabolic adaptations shaped by their specific environments and life cycles. nih.gov

FeatureMammals (e.g., Human)Bacteria (e.g., E. coli)PlantsKinetoplastids (e.g., Trypanosoma)
IDH Isoforms IDH1 (NADP+), IDH2 (NADP+), IDH3 (NAD+) wikipedia.orgnih.govTypically one NADP+-dependent IDH nih.govwikipedia.orgBoth NAD+-IDH and NADP+-IDH isoforms exist nih.govComplex history; ancestral IDH1 and IDH2 (NADP+), with some lineages acquiring a bacterial-type IDH3 nih.govnih.gov
Subcellular Location IDH1: Cytosol, Peroxisome; IDH2/IDH3: Mitochondria wikipedia.orgnih.govCytosol nih.govwikipedia.orgCytosol, Mitochondria, PeroxisomesCytosol and Mitochondrion nih.govnih.gov
Primary Cofactor IDH3 is NAD+-dependent; IDH1/IDH2 are NADP+-dependent nih.govNADP+-dependent nih.govwikipedia.orgBoth NAD+ and NADP+-dependent forms are presentPrimarily NADP+-dependent nih.govnih.gov
Primary Regulation Allosteric control (ADP, ATP, NADH, Ca2+) nih.govwikipedia.orgReversible phosphorylation nih.govAllosteric regulation and post-translational modificationsVaries; reflects distinct metabolic strategies nih.gov
Subunit Structure IDH3 is a heterooctamer; IDH1/IDH2 are homodimers nih.govHomodimer wikipedia.orgVaries by isoformVaries by isoform

Isocitrate Lyase (ICL)

Isocitrate lyase is the first key enzyme of the glyoxylate cycle, a metabolic pathway that bypasses the CO2-producing steps of the TCA cycle. wikipedia.org This cycle is crucial for organisms that need to grow on two-carbon compounds like acetate or fatty acids, as it allows for the net conversion of these compounds into carbohydrates. wikipedia.org

The distribution of ICL is a major point of divergence between different life forms. The enzyme is found in a wide range of bacteria, archaea, protists, plants, fungi, and nematodes. wikipedia.org However, the gene for ICL has not been found in the genomes of placental mammals. wikipedia.org This absence means that mammals cannot perform net conversion of fatty acids to glucose.

In organisms that possess it, the expression and activity of ICL are tightly regulated, primarily by the available carbon source. In bacteria like Mycobacterium tuberculosis and Mycobacterium avium, ICL activity is strongly induced when grown on acetate or fatty acids (like palmitate) and is low when grown on glucose or succinate. nih.gov Similarly, in the yeast Saccharomyces cerevisiae, ICL is required for growth on ethanol or acetate and is inactivated by phosphorylation when glucose becomes available. uniprot.org This regulation ensures that the glyoxylate cycle is only active when necessary, preventing a futile competition with IDH for their common substrate, isocitrate. nih.gov

Structural differences also exist. While prokaryotic ICL is typically a homotetramer with a subunit mass of about 48 kDa, the eukaryotic enzyme from plants and fungi is larger (around 67 kDa) due to the addition of approximately 100 amino acids. wikipedia.org These additional residues are thought to be involved in targeting the enzyme to the glyoxysomes, specialized peroxisomes where the glyoxylate cycle occurs in plants and fungi. wikipedia.org An exception is the yeast S. cerevisiae, where the ICL is located in the cytoplasm. uniprot.org

OrganismEnzyme NameSubcellular LocationKinetic Parameter (KM for Isocitrate)Regulation Notes
Mycobacterium tuberculosis Isocitrate lyase (ICL) uniprot.orgCytoplasm45 µM uniprot.orgActivity induced by acetate/fatty acids; inhibited by 3-nitropropionate. nih.govuniprot.org
Saccharomyces cerevisiae Isocitrate lyase (ICL1) uniprot.orgCytoplasm uniprot.org1.4 mM uniprot.orgInactivated by phosphorylation in the presence of glucose. uniprot.org
Plants (e.g., Castor Bean) Isocitrate lyaseGlyoxysomes wikipedia.orgN/ACrucial for utilizing stored lipids during seed germination. nih.gov
Escherichia coli Isocitrate lyase (AceA) wikipedia.orgCytoplasmN/AExpression induced by growth on acetate. nih.gov

Q & A

Q. What are the recommended methods for synthesizing potassium isocitrate monobasic in a laboratory setting?

Potassium isocitrate monobasic can be synthesized by neutralizing isocitric acid with potassium hydroxide (KOH) in a stoichiometric ratio. The reaction is typically conducted in aqueous solution under controlled pH (4.0–5.0) to favor monobasic salt formation. Crystallization is achieved via slow evaporation or cooling, followed by vacuum filtration and drying at 40–50°C . Purity verification requires analytical methods such as titration (e.g., acid-base titration for residual acid quantification) or spectroscopic analysis (e.g., FT-IR for functional group confirmation) .

Q. How can researchers confirm the identity and purity of potassium isocitrate monobasic?

  • Spectroscopic Identification : Use FT-IR to confirm characteristic peaks (e.g., carboxylate C=O stretch at ~1600 cm⁻¹, hydroxyl groups) .
  • Titration : Employ acid-base titration to quantify residual acidity or alkalinity, ensuring stoichiometric equivalence .
  • Chromatography : High-performance liquid chromatography (HPLC) with a polar stationary phase (e.g., C18 column) and UV detection at 210 nm can resolve isocitrate from citrate or other isomers .
  • Elemental Analysis : Inductively coupled plasma mass spectrometry (ICP-MS) verifies potassium content against theoretical values .

Q. What buffer systems utilize potassium isocitrate monobasic, and how are they prepared?

Potassium isocitrate monobasic is used in mildly acidic buffers (pH 4.5–6.0) for enzymatic assays (e.g., isocitrate dehydrogenase studies). Prepare a 0.1 M solution by dissolving 23.02 g/L in deionized water. Adjust pH with dibasic potassium isocitrate or KOH, and validate stability via pH monitoring over 24 hours .

Advanced Research Questions

Q. How should researchers design experiments to study the role of potassium isocitrate monobasic in mitochondrial energy metabolism?

  • PICOT Framework :
  • Population : Isolated mitochondria from mammalian cells.
  • Intervention : Varying concentrations of potassium isocitrate monobasic (0.1–10 mM).
  • Comparison : Citrate or other tricarboxylic acid (TCA) cycle intermediates.
  • Outcome : Oxygen consumption rate (OCR) via Seahorse Analyzer, NADH/ATP production.
  • Time : Acute exposure (0–60 minutes).
    • Data Interpretation : Use ANOVA to compare OCR curves and Tukey’s test for post hoc analysis. Control for pH shifts using parallel buffer-only assays .

Q. How can contradictory data on potassium isocitrate monobasic’s stability in aqueous solutions be resolved?

Discrepancies in stability studies often arise from:

  • Purity Variability : Ensure ≥99% purity (via HPLC) to exclude citrate/isocitrate isomer interference .
  • Storage Conditions : Degradation accelerates above 25°C; use refrigerated (4°C), airtight containers with desiccants .
  • Analytical Method Sensitivity : Replace colorimetric assays with LC-MS for low-concentration stability studies (detection limit <0.1 µg/mL) .

Q. What advanced analytical techniques are suitable for quantifying potassium isocitrate monobasic in complex biological matrices?

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Use a hydrophilic interaction liquid chromatography (HILIC) column and negative-ion mode for high specificity. Calibrate with isotopically labeled isocitrate (e.g., ¹³C₆-isocitrate) .
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (600 MHz) in D₂O resolves isocitrate’s stereoisomers (δ 2.8–3.2 ppm for CH₂ groups) .
  • Enzymatic Assays : Couple with isocitrate dehydrogenase and monitor NADPH fluorescence (ex: 340 nm, em: 460 nm) .

Methodological and Technical Considerations

Q. What are the best practices for handling potassium isocitrate monobasic in oxygen-sensitive assays?

  • Anaerobic Preparation : Use gloveboxes or degassed solvents to prevent oxidation.
  • Chelation of Metal Ions : Add EDTA (1–5 mM) to buffer solutions to inhibit metal-catalyzed degradation .
  • Real-Time Monitoring : Employ dissolved oxygen sensors or redox-sensitive dyes (e.g., methylene blue) .

Q. How does potassium isocitrate monobasic’s buffering capacity compare to other TCA cycle intermediates?

  • Buffering Range : Potassium isocitrate monobasic (pKa₁ = 3.3, pKa₂ = 4.7) buffers more effectively in acidic ranges than citrate (pKa₁ = 3.1, pKa₂ = 4.8) or succinate (pKa = 4.2).
  • Ionic Strength Impact : At >0.2 M, its buffering capacity diminishes due to ion pairing; optimize concentrations using Henderson-Hasselbalch calculations .

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